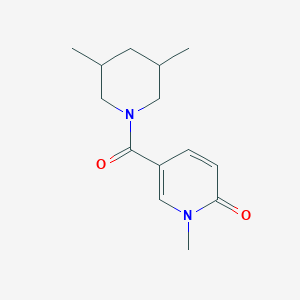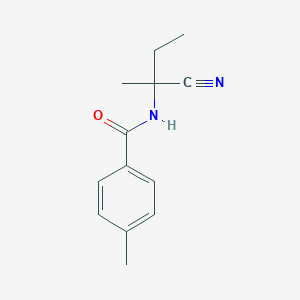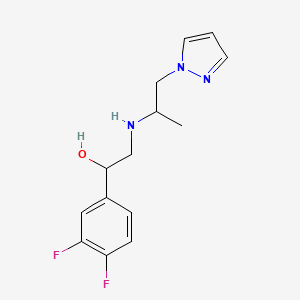
N-(3-hydroxycyclohexyl)-6-oxo-1H-pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxycyclohexyl)-6-oxo-1H-pyridine-3-carboxamide (also known as JWH-018) is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used in scientific research to study the effects of cannabinoids on the body.
作用機序
JWH-018 is a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of physiological effects. The exact mechanism of action of JWH-018 is not fully understood, but it is thought to act by modulating the release of neurotransmitters in the brain.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter that is involved in the regulation of mood and motivation. It has also been shown to increase the release of glutamate, a neurotransmitter that is involved in the regulation of learning and memory.
実験室実験の利点と制限
One advantage of using JWH-018 in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoids on the body. However, one limitation of using JWH-018 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body.
将来の方向性
There are many future directions for research involving JWH-018. One area of research could be to investigate the long-term effects of JWH-018 on the body. Another area of research could be to investigate the effects of JWH-018 on different cell types and tissues. Additionally, research could be conducted to investigate the potential therapeutic uses of JWH-018.
合成法
JWH-018 is synthesized by reacting 1-(3-hydroxycyclohexyl) pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-naphthylmethylamine to form the final product.
科学的研究の応用
JWH-018 has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been used to investigate the mechanisms of action of cannabinoids and to study the biochemical and physiological effects of these compounds.
特性
IUPAC Name |
N-(3-hydroxycyclohexyl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-10-3-1-2-9(6-10)14-12(17)8-4-5-11(16)13-7-8/h4-5,7,9-10,15H,1-3,6H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHCXAZXSHOTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxycyclohexyl)-6-oxo-1H-pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)

![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)

![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)

![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)


